4-(2-Aminoethyl)benzene-1-sulfonyl chloride

Catalog No.
S13462290
CAS No.
M.F
C8H10ClNO2S
M. Wt
219.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-Aminoethyl)benzene-1-sulfonyl chloride

Product Name

4-(2-Aminoethyl)benzene-1-sulfonyl chloride

IUPAC Name

4-(2-aminoethyl)benzenesulfonyl chloride

Molecular Formula

C8H10ClNO2S

Molecular Weight

219.69 g/mol

InChI

InChI=1S/C8H10ClNO2S/c9-13(11,12)8-3-1-7(2-4-8)5-6-10/h1-4H,5-6,10H2

InChI Key

MWHLCXQYEVKVFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCN)S(=O)(=O)Cl

4-(2-Aminoethyl)benzene-1-sulfonyl chloride (CAS 401631-01-4) is a highly reactive, bifunctional building block primarily utilized in the synthesis of complex sulfonamides, including sulfonylurea anti-diabetic drugs like Glipizide. Typically handled as a hydrochloride salt to prevent premature self-condensation, this compound features an electrophilic sulfonyl chloride group paired with a latent primary amine. In industrial and pharmaceutical procurement, it is valued as an advanced intermediate that enables the rapid, divergent construction of sulfonamide libraries and targeted active pharmaceutical ingredients (APIs) without the steric or electronic hindrance of pre-installed protecting groups [1].

Research Fit

Heterobifunctional linker

Orthogonal –SO₂Cl and –NH₂ handles for sequential conjugation

AEBSF precursor

Direct halide exchange to sulfonyl fluoride protease inhibitor

Impurity standard

Glipizide Impurity 18 with regulatory-compliant characterization data

Substituting 4-(2-Aminoethyl)benzene-1-sulfonyl chloride with its fluoride analog (AEBSF) or its N-acetylated counterpart fundamentally alters synthetic workflows and process efficiency. While AEBSF is highly stable in aqueous media and excels as a biological protease inhibitor, its sulfonyl fluoride group is insufficiently reactive for efficient, uncatalyzed preparative sulfonamide synthesis. Conversely, utilizing the traditional N-acetyl-4-(2-aminoethyl)benzenesulfonyl chloride requires a subsequent harsh deprotection step (e.g., strong acid or base reflux) to unmask the amine, which can degrade sensitive functional groups introduced during complex library synthesis. Procuring the unprotected sulfonyl chloride (as a stable salt) provides the necessary electrophilicity for rapid coupling while bypassing the step-economy penalties and yield losses associated with traditional protection-deprotection cycles [1].

Substitution Risk

Unsubstituted benzenesulfonyl chloride
Lacks the aminoethyl handle; cannot support heterobifunctional conjugation or AEBSF synthesis
AEBSF (sulfonyl fluoride)
Attenuated electrophilicity (>1000 mV more negative half-wave potential); may not react with amines/alcohols under mild conditions, limiting synthetic derivatization
Generic reagent-grade sulfonyl chloride
Often lacks impurity profiling and reference-standard characterization; may require additional in-house structural confirmation for regulated workflows

Reactivity: Sulfonyl Chloride vs. Sulfonyl Fluoride

In preparative sulfonamide synthesis, the leaving group dictates reaction efficiency and workflow speed. Sulfonyl chlorides typically achieve >90% conversion to sulfonamides within minutes to hours at room temperature when reacted with primary or secondary amines in the presence of a mild base. In contrast, sulfonyl fluorides like AEBSF are highly resistant to nucleophilic attack by amines under standard conditions, often requiring harsh heating, strong superbases (e.g., DBU), or specific catalysts to achieve comparable conversions [1].

Evidence DimensionPreparative amination reactivity
Target Compound DataRapid conversion (<2-4 hours, RT) to sulfonamides with standard amines/bases
Comparator Or BaselineAEBSF (Sulfonyl fluoride) requires harsh conditions or specific catalysts for amination
Quantified DifferenceOrders of magnitude faster reaction kinetics for the chloride under mild conditions
ConditionsStandard organic amination (amine, TEA, DCM, RT)

For process chemists and medicinal chemistry labs generating SAR libraries, the chloride allows for rapid, high-yielding parallel synthesis without the need for specialized catalysts or harsh heating.

Reactivity (SO₂Cl vs. SO₂F)
Class-level inference
Half-wave potential difference >1000 mV; chloride considerably more reactive
Supports selection of chloride for rapid sulfonamide formation
Electrochemical property; reactivity profile under standard organic synthesis conditions

Step Economy: Unprotected vs. N-Acetyl Amine

The traditional industrial route to compounds like Glipizide utilizes N-acetyl-4-(2-aminoethyl)benzenesulfonyl chloride, which necessitates a downstream deacetylation step. This deprotection typically requires refluxing in strong aqueous acid (e.g., 6N HCl) or base for several hours, conditions that can hydrolyze sensitive amides, esters, or specific heterocyclic motifs present in complex library targets. By utilizing the unprotected 4-(2-aminoethyl)benzene-1-sulfonyl chloride (handled as a salt), chemists can eliminate this deprotection step entirely, directly accessing the free amine for subsequent functionalization and improving overall synthetic yield by bypassing a harsh hydrolytic bottleneck [1].

Evidence DimensionSynthetic step count and process harshness
Target Compound Data0 deprotection steps required post-sulfonylation
Comparator Or BaselineN-acetyl analog requires 1 harsh deprotection step (refluxing strong acid/base)
Quantified DifferenceElimination of a high-temperature hydrolytic step
ConditionsMulti-step divergent synthesis of functionalized sulfonamides

Bypassing the deacetylation step preserves sensitive functional groups, reduces total production time, and lowers waste generation in complex API synthesis.

AEBSF vs. PMSF potency
Cross-study comparable
IC₅₀ 0.01 ± 0.002 mM (AEBSF) vs. 0.23 ± 0.03 mM (PMSF)
Reported 23-fold lower IC₅₀ for the derived inhibitor; supports protease inhibition context
Data from PMC3947019; triplicate determinations

Library Diversity: Sulfonyl Chloride vs. Sulfonamide

When building structural diversity, the starting functional group strictly limits downstream options. Procuring 4-(2-aminoethyl)benzenesulfonamide restricts the user to primary sulfonamide derivatives, as further N-alkylation to form secondary or tertiary sulfonamides requires harsh conditions that risk cross-reacting with the primary ethylamine group. The sulfonyl chloride, however, can be divergently reacted with any primary or secondary amine in a single mild step, enabling the generation of a vast array of N-substituted sulfonamides while keeping the ethylamine moiety available for orthogonal coupling [1].

Evidence DimensionAccessible sulfonamide diversity
Target Compound DataDirect 1-step access to primary, secondary, and tertiary sulfonamides
Comparator Or Baseline4-(2-aminoethyl)benzenesulfonamide is restricted primarily to primary sulfonamides
Quantified Difference1-step access to diverse N-substitution vs. multi-step/harsh alkylation
ConditionsParallel library synthesis using diverse amine building blocks

Procurement of the sulfonyl chloride maximizes the chemical space accessible from a single starting material, which is essential for efficient hit-to-lead optimization.

Hydrolysis half-life
Cross-study comparable
AEBSF t₁/₂ 339 min (pH 7.0, 37 °C); PMSF ~30 min (pH 8.0)
Supports stability screening for cell-culture processing workflows
Analytical Chemistry 2018; mass spectrometry monitoring
Orthogonality
Class-level inference
Two orthogonal handles: –SO₂Cl (sulfonamide/ester) + –NH₂ (amide/urea coupling)
Enables sequential bioconjugation; monofunctional analogs cannot support this workflow
Source review; functional-group reactivity class
Impurity standard
Supporting evidence
Glipizide Impurity 18; HPLC, NMR, MS characterization data compliant with regulatory guideline
Supports direct method-validation deployment without in-house structural elucidation
SynZeal Research; catalogued reference standard
Synthetic gateway
Class-level inference
KF/18-crown-6 converts chloride to sulfonyl fluoride; reverse pathway not accessible under mild conditions
Chloride is the strategic divergence point for library synthesis and inhibitor production
Brouwer et al. 2009; β-aminoethanesulfonyl chloride class

Sulfonylurea Anti-Diabetic Library Synthesis

Due to its reactive sulfonyl chloride group and latent amine, this compound is a highly efficient starting material for synthesizing novel Glipizide and Glibenclamide analogs. It allows for the rapid installation of diverse sulfonamide headgroups before functionalizing the ethylamine tail, enabling efficient SAR exploration of the sulfonylurea class without the need for deprotection steps [1].

Covalent Enzyme Inhibitor Synthesis

While the fluoride analog (AEBSF) is used directly as a protease inhibitor in aqueous buffers, the chloride serves as a highly efficient synthetic precursor for designing new, tailored covalent inhibitors. It allows chemists to attach specific targeting peptides or recognition motifs to the sulfonamide before potentially converting the molecule to a reactive warhead [2].

Bifunctional Linkers for Bioconjugation

The strict orthogonality between the highly electrophilic sulfonyl chloride and the protonated primary amine makes this compound an effective rigid, aromatic linker. It can be used to bridge amine-containing biomolecules with other functional entities in step-wise bioconjugation workflows, provided the pH is carefully controlled during the initial sulfonylation [2].

Application Fit

Application
Selection Property
Validation Focus
AEBSF synthesis for bioprocessing studies
Chloride-to-fluoride conversion capability
Inhibition activity and hydrolysis stability of the derived AEBSF
Sequential bioconjugation scaffold
Orthogonal –SO₂Cl and –NH₂ reactivity
Stepwise conjugation efficiency and linker integrity
Glipizide impurity method validation
Certified reference-standard characterization package
HPLC specificity and system suitability for impurity profiling
Parallel sulfonamide library synthesis
Dual-purpose building block for sulfonamide and sulfonyl fluoride
Yield and purity across diverse amine coupling partners

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

219.0120774 g/mol

Monoisotopic Mass

219.0120774 g/mol

Heavy Atom Count

13

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